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Core Science & Biosynthesis

Foundational

isolation and preliminary investigation of triphenylstannanylium sulfide

Isolation and Preliminary Investigation of Triphenylstannanylium Sulfide: A Technical Guide to Organotin Thionating Agents Executive Summary Triphenylstannanylium sulfide—widely recognized in synthetic literature as bis(...

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Author: BenchChem Technical Support Team. Date: April 2026

Isolation and Preliminary Investigation of Triphenylstannanylium Sulfide: A Technical Guide to Organotin Thionating Agents

Executive Summary

Triphenylstannanylium sulfide—widely recognized in synthetic literature as bis(triphenyltin) sulfide or hexaphenyl-distannathiane—is a highly stable, crystalline organometallic reagent[1]. In the realm of advanced organic synthesis and drug development, the controlled installation of sulfur into organic frameworks is a critical operation. While traditional sulfurating agents (e.g., Lawesson’s reagent or phosphorus pentasulfide) often require harsh conditions and exhibit poor functional group tolerance, triphenylstannanylium sulfide offers a highly controlled, mild alternative. When deployed in tandem with strong Lewis acids, it serves as an elite sulfur-transfer agent capable of thionating sterically hindered ketones and converting 1,4-diketones into therapeutically relevant thiophene bioisosteres[2],[3].

This whitepaper outlines the causality-driven isolation protocol, physicochemical profiling, and preliminary mechanistic investigations of this indispensable organotin reagent.

Physicochemical Profiling

To ensure accurate stoichiometric calculations and safety compliance during the isolation process, the quantitative properties of the target compound and its primary precursor are summarized below.

PropertyTriphenylstannanylium SulfideTriphenyltin Chloride (Precursor)
CAS Number 77-80-5[4]639-58-7[4]
Molecular Formula C₃₆H₃₀SSn₂C₁₈H₁₅ClSn
Molecular Weight 748.11 g/mol 385.48 g/mol
Physical State White to off-white crystalline solidWhite crystalline powder
Melting Point 143.5–145.0 °C[2]104.0–106.0 °C
Solubility Soluble in CH₂Cl₂, Toluene; Insoluble in H₂OSoluble in Ethanol, Ether; Insoluble in H₂O
Primary Utility Nucleophilic sulfur-transfer agentElectrophilic organotin precursor

Causality-Driven Isolation Protocol

The synthesis of triphenylstannanylium sulfide relies on a bimolecular nucleophilic substitution ( SN​2 ) between an electrophilic organotin halide and a sulfide donor. The following protocol is designed as a self-validating system to ensure high-purity isolation.

Objective: To synthesize and isolate analytically pure triphenylstannanylium sulfide. Reagents: Triphenyltin chloride (2.0 equiv), Sodium sulfide nonahydrate ( Na2​S⋅9H2​O , 1.0 equiv), absolute ethanol, dichloromethane (CH₂Cl₂), methanol (MeOH).

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Suspend 2.0 equivalents of triphenyltin chloride in absolute ethanol under an inert nitrogen atmosphere.

    • Causality: Absolute ethanol is selected as an amphiphilic solvent. It effectively solvates the lipophilic organotin precursor at elevated temperatures while possessing enough polarity to dissolve the ionic sodium sulfide, overcoming phase-transfer barriers without the need for external phase-transfer catalysts.

  • Nucleophilic Addition: Add 1.0 equivalent of Na2​S⋅9H2​O to the stirring suspension at room temperature, then elevate the mixture to reflux (78 °C) for 2 hours.

    • Causality: Refluxing provides the necessary thermal activation energy to overcome the significant steric hindrance imposed by the six bulky phenyl rings, driving the displacement of the chloride leaving groups by the S2− nucleophile.

  • Precipitation and Primary Isolation: Remove the heat source and cool the reaction mixture slowly to 0 °C in an ice bath.

    • Causality: The target bis(triphenyltin) sulfide exhibits highly temperature-dependent solubility in ethanol. Controlled cooling forces supersaturation and the selective crystallization of the product, leaving unreacted impurities in the mother liquor.

  • Filtration and Washing (Self-Validation Checkpoint 1): Filter the resulting white precipitate under vacuum. Wash the filter cake sequentially with cold deionized water (3 × 20 mL) and cold absolute ethanol (2 × 10 mL).

    • Causality: The cold water wash selectively dissolves and removes the sodium chloride ( NaCl ) byproduct. The cold ethanol wash clears away any unreacted triphenyltin chloride. A TLC check of the solid (Hexane/EtOAc 9:1) should reveal a single spot, validating the removal of the precursor.

  • Recrystallization (Self-Validation Checkpoint 2): Dissolve the crude solid in a minimum volume of CH₂Cl₂ and carefully layer with MeOH. Allow the mixture to stand undisturbed at room temperature to induce crystallization.

    • Causality: The differential solubility in this dual-solvent system ensures the exclusion of trace organic impurities. The resulting crystals must exhibit a sharp melting point of 143.5–145.0 °C[2]. A depressed or broadened melting range indicates incomplete halide displacement, necessitating a second recrystallization.

Mechanistic Pathway & Workflow Visualization

In downstream drug development applications, triphenylstannanylium sulfide is rarely used alone; it is typically paired with a strong Lewis acid, such as boron trichloride ( BCl3​ ). The bulky triphenyltin groups stabilize the sulfide ion, preventing unwanted side reactions until the Lewis acid is introduced. BCl3​ coordinates to the oxygen of the target carbonyl substrate, drastically increasing its electrophilicity. The stannyl sulfide then attacks the activated carbon, forming a tetrahedral intermediate that collapses to yield the desired thiocarbonyl (or thiophene) and bis(triphenyltin) oxide as a stable thermodynamic sink[2],[3].

G SnCl Triphenyltin Chloride (Ph3SnCl) SnS Triphenylstannanylium Sulfide [(Ph3Sn)2S] SnCl->SnS Ethanol, Reflux (- NaCl) Na2S Sodium Sulfide (Na2S·9H2O) Na2S->SnS Nucleophilic substitution Product Thiocarbonyl / Thiophene (R-CS-R') SnS->Product Sulfur Transfer BCl3 Boron Trichloride (BCl3) BCl3->Product Lewis Acid Activation Carbonyl Carbonyl Substrate (R-CO-R') Carbonyl->Product Thionation

Synthesis and Lewis acid-mediated thionation workflow of triphenylstannanylium sulfide.

Preliminary Investigation & Analytical Characterization

To verify the structural integrity of the isolated triphenylstannanylium sulfide, a preliminary analytical investigation must be conducted:

  • 119Sn NMR Spectroscopy: The most definitive diagnostic tool for this compound is 119Sn NMR. The spectrum will display a characteristic singlet shifted upfield relative to the triphenyltin chloride precursor. This shift confirms the successful substitution of the highly electronegative chlorine atom for the less electronegative, polarizable sulfur atom.

  • Infrared (IR) Spectroscopy: The IR spectrum provides rapid qualitative validation. The complete disappearance of the Sn−Cl stretching frequency (typically found around 330 cm⁻¹) and the emergence of a distinct Sn−S stretch (in the region of 350–380 cm⁻¹) confirms the formation of the distannathiane bridge.

  • Thermal Analysis: As established in the protocol, the sharp melting point (143.5–145.0 °C) acts as a definitive physical marker of crystalline purity[2].

Applications in Drug Development & Synthesis

The isolation of high-purity triphenylstannanylium sulfide unlocks several advanced synthetic pathways critical to pharmaceutical development:

  • Synthesis of Bioactive Thiophenes: Thiophenes are privileged scaffolds in medicinal chemistry, acting as bioisosteres for phenyl rings to improve the pharmacokinetic profiles of drug candidates. Triphenylstannanylium sulfide, in the presence of BCl3​ , efficiently converts 1,4-diketones into 2,5-disubstituted thiophenes in high yields[2].

  • Thionation of Sterically Hindered Ketones: Traditional sulfurating agents fail when applied to highly hindered substrates due to steric clash. The unique mechanism of the (Ph3​Sn)2​S/BCl3​ system allows for the successful thionation of notoriously inert compounds, such as di-tert-butyl ketone, achieving isolated yields that are otherwise impossible to obtain via direct sulfuration[3].

References

  • Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin)
  • e-EROS Encyclopedia of Reagents for Organic Synthesis (Tin-assisted sulfuration)
  • Source: PubChem, National Institutes of Health (NIH)
  • BIS(TRIPHENYLTIN)

Sources

Exploratory

Triphenylstannanylium Sulfide: A Comprehensive Guide to Molecular Weight Determination and Elemental Analysis

Executive Summary Triphenylstannanylium sulfide—universally recognized in synthetic literature as bis(triphenyltin) sulfide or hexaphenyl-distannathiane[1]—is a critical organometallic reagent. Featuring a highly polariz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Triphenylstannanylium sulfide—universally recognized in synthetic literature as bis(triphenyltin) sulfide or hexaphenyl-distannathiane[1]—is a critical organometallic reagent. Featuring a highly polarizable Sn-S-Sn linkage, it serves as a potent sulfur-transfer agent. When activated by Lewis acids such as boron trichloride ( BCl3​ ), it efficiently converts sterically hindered carbonyls and 1,4-diketones into their corresponding thiocarbonyls and thiophenes[2].

Because the stoichiometric precision of these thionation reactions depends entirely on the purity of the organotin precursor, rigorous physicochemical profiling is mandatory. Impurities such as bis(triphenyltin) oxide can drastically alter reaction yields. This whitepaper details the theoretical frameworks and self-validating experimental protocols required for the precise molecular weight determination and elemental analysis of triphenylstannanylium sulfide.

Physicochemical Profiling & Theoretical Data

Before executing analytical workflows, establishing the theoretical baseline is critical for comparative validation. Triphenylstannanylium sulfide consists of two triphenyltin cations ( [Ph3​Sn]+ ) bridged by a single sulfide ion ( S2− ).

Table 1: Molecular Identity & Physicochemical Properties
PropertyValue
IUPAC Name bis(triphenylstannyl) sulfide
Common Synonyms Triphenylstannanylium sulfide, Hexaphenyl-distannathiane
CAS Registry Number 77-80-5
Molecular Formula C36​H30​SSn2​
Theoretical Molecular Weight 732.11 g/mol
Table 2: Theoretical Elemental Composition
ElementStandard Atomic MassAtomsMass ContributionMass Fraction (%)
Carbon (C) 12.01136432.39659.06%
Hydrogen (H) 1.0083030.2404.13%
Sulfur (S) 32.065132.0654.38%
Tin (Sn) 118.7102237.42032.43%
Total 732.121 100.00%

Mechanistic & Structural Causality

Why does the Sn-S-Sn bond dictate analytical behavior? Tin(IV) in a triphenyl environment is sterically hindered yet highly polarizable, while the sulfide bridge remains nucleophilic. When subjected to mass spectrometry, the molecule resists complete fragmentation under soft ionization. However, the Sn-S bond is the first to cleave under high collision energy, typically yielding the triphenylstannanylium cation ( [Ph3​Sn]+ ) at m/z 351[3].

Furthermore, during combustion analysis, organotin compounds are notorious for forming refractory tin dioxide ( SnO2​ )[4]. If standard combustion temperatures are used without a catalyst, carbon is trapped within the SnO2​ matrix, leading to artificially low carbon readings. This necessitates the use of a specific catalyst to ensure complete oxidation.

Experimental Protocols: Self-Validating Workflows

To establish absolute trustworthiness in the compound's identity and purity, the analytical characterization must employ orthogonal techniques: High-Resolution Mass Spectrometry (HRMS) for intact mass validation, and a combination of CHNS/ICP-OES for elemental mass fractions.

Protocol 1: Molecular Weight Determination via HRMS (ESI-TOF)

Objective: Confirm the exact mass and leverage Tin's unique isotopic envelope (comprising 10 stable isotopes, predominantly 120Sn , 118Sn , and 116Sn ) to validate the molecular formula.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of triphenylstannanylium sulfide in 1.0 mL of LC-MS grade Dichloromethane (DCM). Dilute 1:100 in Methanol containing 0.1% Formic Acid to facilitate ionization.

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy within <5 ppm.

  • Ionization & Acquisition: Inject the sample using positive electrospray ionization (+ESI). Causality Check: Set the capillary voltage to 3.5 kV and the fragmentor voltage to a strictly low setting (e.g., 70 V) to prevent premature cleavage of the labile Sn-S bond, preserving the intact [M+H]+ or [M+Na]+ ions.

  • Data Analysis: Extract the spectrum around m/z 733 (for [M+H]+ ). The resulting isotopic envelope must be compared against a simulated spectrum for C36​H31​SSn2+​ . A match in the broad isotopic distribution pattern is definitive proof of the Sn2​ cluster, validating the molecular weight of 732.11 g/mol .

Protocol 2: Comprehensive Elemental Analysis (CHNS & ICP-OES)

Objective: Quantify C, H, S, and Sn mass fractions to ensure the absence of oxide impurities or unreacted starting materials.

Step-by-Step Methodology:

Part A: CHNS Combustion Analysis

  • Sample Weighing: Accurately weigh 2.00 mg of the analyte into a consumable tin capsule using a microbalance.

  • Catalyst Addition: Add 5.0 mg of Vanadium Pentoxide ( V2​O5​ ) directly into the capsule. Causality Check: V2​O5​ acts as an aggressive oxygen donor and flux. It prevents the encapsulation of unburned carbon inside refractory SnO2​ during the 1000°C flash combustion, ensuring 100% carbon recovery.

  • Combustion & Detection: Process the capsule in a CHNS elemental analyzer. The evolved CO2​ , H2​O , and SO2​ gases are separated via gas chromatography and quantified by a thermal conductivity detector (TCD).

Part B: Tin Quantification via ICP-OES

  • Microwave Digestion: Transfer 10.0 mg of the sample into a Teflon microwave digestion vessel. Add 6.0 mL of concentrated HNO3​ and 2.0 mL of H2​O2​ (30%).

  • Digestion Program: Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes. Causality Check: This aggressive oxidizing environment is required to completely destroy the robust phenyl rings and solubilize the tin entirely as Sn4+ .

  • Analysis: Dilute the digestate to 50 mL with ultra-pure water. Analyze via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) at the Sn emission line of 189.925 nm, quantifying against a matrix-matched standard calibration curve.

Analytical Workflow Visualization

G Sample Triphenylstannanylium Sulfide (Sample Aliquot) HRMS HRMS (ESI-TOF) Intact Ionization Sample->HRMS CHNS Combustion Analysis (V2O5 Catalyst) Sample->CHNS ICP Microwave Digestion (HNO3 / H2O2) -> ICP-OES Sample->ICP IsoPattern Isotopic Envelope Analysis (Sn-116, Sn-118, Sn-120) HRMS->IsoPattern MW_Confirm MW Confirmation (732.11 g/mol) IsoPattern->MW_Confirm Validation Data Synthesis & Purity Validation MW_Confirm->Validation EA_Confirm C, H, S, Sn Mass Fraction Quantification CHNS->EA_Confirm ICP->EA_Confirm EA_Confirm->Validation

Fig 1: Self-validating analytical workflow for triphenylstannanylium sulfide characterization.

References

  • [4] Triphenyltin Chloride | C18H15ClSn | CID 12540. PubChem, National Institutes of Health. URL: [Link]

  • [3] Triphenyltin hydroxide | C18H16OSn | CID 9907219. PubChem, National Institutes of Health. URL:[Link]

  • [2] Freeman, F., Kim, D. S. H. L., & Rodriguez, E. Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride. The Journal of Organic Chemistry - ACS Publications (1992). URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Dual Nature of Bis(triphenyltin) Sulfide: A Catalyst and Sulfur Transfer Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the quest for efficient and selective catalysts remains a paramount objective. Organotin compounds, in particular, ha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the quest for efficient and selective catalysts remains a paramount objective. Organotin compounds, in particular, have carved a niche as versatile reagents and catalysts.[1][2][3] Among these, bis(triphenyltin) sulfide, often incorrectly referred to as triphenylstannanylium sulfide, emerges as a compound of significant interest. This guide provides an in-depth exploration of its applications, moving beyond a simple recitation of protocols to elucidate the underlying chemical principles and provide actionable insights for laboratory practice.

Compound Profile: Bis(triphenyltin) Sulfide

Bis(triphenyltin) sulfide, with the chemical formula [(C₆H₅)₃Sn]₂S, is a white solid at room temperature.[4][5] Its structure features two triphenyltin moieties bridged by a single sulfur atom. This compound is generally insoluble in water but exhibits solubility in several organic solvents.[6][7]

PropertyValueReference(s)
CAS Number 77-80-5[1][5]
Molecular Formula C₃₆H₃₀SSn₂[1][5]
Molecular Weight 716.09 g/mol [8]
Appearance White solid[4]
Melting Point > 300 °C / 572 °F[3]

A Note on Nomenclature: The term "triphenylstannanylium sulfide" implies the presence of a triphenylstannanylium cation [(C₆H₅)₃Sn]⁺. While organotin compounds can form cationic species, the common and commercially available form used in the applications described herein is the neutral molecule, bis(triphenyltin) sulfide.

Core Application: A Potent Reagent System for 1,4-Diketone and Thiophene Synthesis

A primary and powerful application of bis(triphenyltin) sulfide is its use in combination with boron trichloride (BCl₃) for the synthesis of 1,4-diketones.[2] These 1,4-dicarbonyl compounds are highly valuable intermediates in organic synthesis, serving as precursors to a variety of heterocycles, including the medicinally important thiophene ring system via the Paal-Knorr synthesis.[9][10][11][12][13]

The Activating Partnership: Bis(triphenyltin) Sulfide and Boron Trichloride

The combination of bis(triphenyltin) sulfide and boron trichloride forms a potent reagent system. While the precise mechanism is not extensively detailed in readily available literature, it is proposed that the interaction between the Lewis acidic boron trichloride and the sulfur atom of bis(triphenyltin) sulfide leads to the in-situ formation of a highly reactive boron-sulfur species. This species then acts as a powerful sulfurating agent.[6] This concept is analogous to the use of bis(tricyclohexyltin) sulfide with boron trichloride, which is described as a convenient in-situ source of boron trisulfide (B₂S₃).[6]

Paal_Knorr_Workflow start 1,4-Diketone process Paal-Knorr Thiophene Synthesis start->process reagent Sulfurizing Agent (P₄S₁₀ or Lawesson's Reagent) reagent->process product Substituted Thiophene process->product

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in triphenylstannanylium sulfide crystallization

Welcome to the technical support center for the crystallization of triphenylstannanylium sulfide, also known as bis(triphenyltin) sulfide. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of triphenylstannanylium sulfide, also known as bis(triphenyltin) sulfide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and other issues encountered during the crystallization of this compound. Our goal is to provide practical, experience-driven advice to help you achieve high-purity crystals.

Introduction to Triphenylstannanylium Sulfide and Its Crystallization

Triphenylstannanylium sulfide, with the chemical formula [(C₆H₅)₃Sn]₂S, is an organotin compound of interest in various chemical applications. Achieving high purity through crystallization is crucial for its subsequent use. However, the process can be hampered by the presence of various impurities arising from the synthesis or degradation of the product. This guide provides a structured approach to identifying and mitigating these impurities.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the crystallization of triphenylstannanylium sulfide in a question-and-answer format.

Q1: My crystallized product has a yellow tint. What is the likely impurity and how can I remove it?

A1: A yellow discoloration in your triphenylstannanylium sulfide crystals often points to the presence of elemental sulfur or other sulfur-containing byproducts.

  • Plausible Causes:

    • Excess Sulfur: The synthesis of triphenylstannanylium sulfide may involve the reaction of a triphenyltin precursor with a sulfur source. If an excess of elemental sulfur is used and not fully consumed, it can co-crystallize with the product, imparting a yellow color.

    • Side Reactions: The reaction conditions might promote the formation of polysulfides or other colored sulfur compounds.

    • Degradation: In some instances, impurities can form during the workup or analysis. For example, a yellow impurity has been noted during the gas chromatography (GC) analysis of triphenyltin compounds, which was removed using a Florisil cartridge.[1][2]

  • Troubleshooting Steps:

    • Recrystallization with a Different Solvent System: Attempt recrystallization using a solvent system in which elemental sulfur has higher solubility than your desired product. A non-polar solvent like hexane might be effective in dissolving sulfur while having low solubility for the more polar triphenylstannanylium sulfide at room temperature.

    • Washing: Before recrystallization, wash the crude product with a solvent that selectively dissolves sulfur, such as carbon disulfide (use with extreme caution in a fume hood due to its high volatility, flammability, and toxicity).

    • Chromatographic Purification: If recrystallization is ineffective, column chromatography can be employed. A silica gel column with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) can separate the less polar sulfur from the product. The use of Florisil has also been reported to be effective in removing colored impurities from organotin extracts.[1][2]

  • Preventative Measures:

    • Carefully control the stoichiometry of your reactants to avoid a large excess of the sulfur source.

    • Optimize reaction conditions (temperature, reaction time) to minimize the formation of side products.

Q2: The yield of my crystallization is very low. What are the potential reasons and how can I improve it?

A2: A low crystallization yield can be frustrating and is often due to suboptimal solvent selection or procedural missteps.[3]

  • Plausible Causes:

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[3]

    • Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures, preventing efficient precipitation.

    • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost on the filter paper or in the filtration funnel.

    • Incomplete Reaction: The low yield might be a reflection of an incomplete initial synthesis rather than a crystallization issue.

  • Troubleshooting Steps:

    • Concentrate the Mother Liquor: If you still have the mother liquor, try to evaporate some of the solvent and cool the solution again to see if more crystals form. You can test for the presence of dissolved product by dipping a glass rod into the solution, letting the solvent evaporate, and observing for any solid residue.[3]

    • Re-evaluate Your Solvent System: An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] You may need to screen different solvents or use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).

    • Optimize the Crystallization Process:

      • Use the minimum amount of hot solvent necessary to dissolve your crude product.

      • Pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization during hot filtration.

      • Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals.[3]

Q3: No crystals are forming, even after cooling the solution. What should I do?

A3: The failure of crystals to form is usually due to supersaturation or the solution being too dilute.[5]

  • Plausible Causes:

    • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility limit, but there are no nucleation sites for crystal growth to begin.

    • Too Much Solvent: As discussed in Q2, if the solution is too dilute, the solubility limit may not be reached even upon cooling.[5]

    • Presence of Impurities: Certain impurities can inhibit crystal formation.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.[3][5]

      • Seeding: If you have a small crystal of the pure product, add it to the solution. A seed crystal provides a template for further crystal growth.[3][5]

      • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[5]

      • Add an Anti-Solvent: If you are using a single solvent, you can try adding a "poor" solvent in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly cloudy, then warm it until it becomes clear again and allow it to cool slowly.

Q4: What are the likely side products from the synthesis of triphenylstannanylium sulfide that could be impurities?

A4: The impurities will largely depend on the synthetic route. A common method for forming the Sn-Ph bond is through the use of a Grignard reagent (phenylmagnesium bromide) with a tin halide.[6][7]

  • Potential Synthesis-Related Impurities:

    • Unreacted Starting Materials: Triphenyltin chloride or other precursors may remain if the reaction is incomplete.

    • Hydrolysis Products: Triphenyltin compounds are susceptible to hydrolysis, which can form triphenyltin hydroxide ((C₆H₅)₃SnOH) or bis(triphenyltin) oxide ([(C₆H₅)₃Sn]₂O).[8][9] These are common impurities if moisture is not rigorously excluded during the reaction and workup.

    • Grignard-Related Byproducts: The use of Grignard reagents can lead to byproducts such as biphenyl from the coupling of the Grignard reagent.[10][11]

    • Other Organotin Species: Incomplete reaction or redistribution reactions can lead to the presence of diphenyltin or monophenyltin species.[8][12]

  • Analytical Techniques for Identification:

    • Thin Layer Chromatography (TLC): A quick and effective way to assess the purity of your product and identify the number of components in your mixture.[13][14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for identifying the structure of your desired product and any impurities present.

    • Mass Spectrometry (MS): Can help to identify the molecular weight of impurities.[13][15]

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for separating and quantifying impurities.[15][16]

Visualizing the Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting crystallization issues.

G start Crystallization Attempt issue Problem Observed start->issue no_crystals No Crystals Form issue->no_crystals No low_yield Low Yield issue->low_yield Yes, but low impure_product Impure Product (e.g., color) issue->impure_product Yes, but impure induce Induce Crystallization (Scratch, Seed, Concentrate) no_crystals->induce re_eval_solvent Re-evaluate Solvent System low_yield->re_eval_solvent purify Further Purification (Recrystallize, Chromatography) impure_product->purify induce->re_eval_solvent Fails success Pure Crystals Obtained induce->success re_eval_solvent->success purify->success

Caption: Troubleshooting workflow for crystallization.

Sources of Impurities in Organotin Synthesis

This diagram illustrates the potential sources of impurities during a typical synthesis of an organotin compound like triphenylstannanylium sulfide.

G cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities reactants Reactants Triphenyltin Precursor Sulfur Source Solvent reaction Reaction reactants->reaction unreacted Unreacted Starting Materials reaction->unreacted Incomplete Reaction side_products Side Products Biphenyl Polysulfides reaction->side_products Side Reactions degradation Degradation/Hydrolysis Products Triphenyltin Hydroxide Diphenyltin Species reaction->degradation Moisture/Air Exposure crude_product Crude Product reaction->crude_product unreacted->crude_product side_products->crude_product degradation->crude_product crystallization Crystallization crude_product->crystallization pure_product Pure Triphenylstannanylium Sulfide crystallization->pure_product

Caption: Potential sources of impurities in synthesis.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the triphenylstannanylium sulfide is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Impurity Analysis by Thin Layer Chromatography (TLC)
  • Sample Preparation: Prepare dilute solutions of your crude product and, if available, a pure standard in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of each solution onto the baseline of a TLC plate (silica gel is common).

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent should be below the baseline. Allow the solvent to travel up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp. If the compounds are not UV-active, you can use an iodine chamber or a potassium permanganate stain.

  • Analysis: The number of spots for your crude product indicates the number of components. The R_f value (distance traveled by the spot divided by the distance traveled by the solvent front) can be used to compare the components to your standard.

Summary of Potential Impurities and Their Characteristics

ImpurityChemical FormulaAppearanceIdentification MethodsRemoval Strategy
Elemental SulfurS₈Yellow solidVisual, ChromatographyRecrystallization from a non-polar solvent, washing with CS₂
Triphenyltin Hydroxide(C₆H₅)₃SnOHWhite solidIR, NMR, MSAnhydrous reaction conditions, Chromatography
Bis(triphenyltin) Oxide[(C₆H₅)₃Sn]₂OWhite solidIR, NMR, MSAnhydrous reaction conditions, Chromatography
Diphenyltin Species(C₆H₅)₂SnX₂VariesNMR, MS, HPLCStoichiometric control, Chromatography
BiphenylC₁₂H₁₀White solidGC, NMR, MSChromatography

References

  • CICADS (1999). Triphenyltin Compounds (CICADS). INCHEM. [Link]

  • Ohhira, S., & Matsui, H. (1990). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Analyst, 115(1), 125-129. [Link]

  • ATSDR (2005). Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry. [Link]

  • Ohhira, S., & Matsui, H. (1990). Determination of Tributyltin and Triphenyltin Compounds in Hair and Fish Using a Hydrolysis Technique and Gas Chromatography Wit. RSC Publishing. [Link]

  • Amini, M. K., & Gholam-Saeid, A. (2004). Hydrolysis of dimethylphenyltin(IV) and triphenyltin(IV) chlorides in different aqueous ethanol solutions. Canadian Journal of Chemistry, 82(9), 1388-1395. [Link]

  • Basu Baul, T. S., et al. (2000). Triphenyltin(IV) sulfanylpropenoates: synthesis, crystal structures and antimicrobial activities. Applied Organometallic Chemistry, 14(10), 579-587. [Link]

  • PubChem (n.d.). Triphenyltin hydroxide. National Center for Biotechnology Information. [Link]

  • EPA (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]

  • Organic Chemistry Portal (n.d.). Grignard Reaction. [Link]

  • ALS (n.d.). Analysis of organotin compounds. [Link]

  • Organic Chemistry Portal (n.d.). Grignard Reaction - Common Conditions. [Link]

  • LibreTexts Chemistry (2022). 3.6F: Troubleshooting. [Link]

  • Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2). [Link]

  • Aaltodoc (2024). Recrystallization of organic compounds. [Link]

  • Quora (2014). During crystallisation, what is the most likely cause for getting no crystal growth?[Link]

  • TIJER (2022). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. 9(7). [Link]

  • Biotech Spain (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • SHANDONG LOOK CHEMICAL (2020). An efficient method for removing organotin impurities. [Link]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. [Link]

  • Wikipedia (n.d.). Triphenylphosphine sulfide. [Link]

  • Google Patents (2013). WO2013167585A2 - Recycling of organotin compounds.
  • ACS Publications (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews. [Link]

  • Master Organic Chemistry (2015). All About The Reactions of Grignard Reagents. [Link]

  • PMC (2024). Temporal and Within-Sporophyte Variations in Triphenyltin Chloride (TPTCL) and Its Degradation Products in Cultivated Undaria pinnatifida. [Link]

  • Wikipedia (n.d.). Organotin chemistry. [Link]

Sources

Optimization

Technical Support Center: Triphenylstannanylium Sulfide Handling &amp; Toxicity Mitigation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the critical safety, handling, and decontamination protocols required when working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the critical safety, handling, and decontamination protocols required when working with triphenylstannanylium sulfide (commonly known as bis(triphenyltin) sulfide or hexaphenyldistannathiane). Due to the extreme hazards associated with organometallic compounds, this guide prioritizes mechanistic understanding and self-validating safety systems.

Section 1: Chemical Profiling & Toxicity Mechanisms (FAQ)

Q1: What is the primary toxicity profile of triphenylstannanylium sulfide, and how does it affect biological systems? A1: Triphenylstannanylium sulfide (CAS 77-80-5) 1 belongs to the class of trisubstituted organotins, which are inherently highly toxic. The toxicity profile is primarily driven by the triphenyltin (TPT) moiety, which acts as a potent disruptor of cellular function. The primary risks include:

  • Immunotoxicity: TPT compounds induce apoptosis (programmed cell death) in thymocytes and lymphocytes, leading to thymus atrophy and severe immunosuppression 2. This occurs via the disruption of mitochondrial membrane permeability and the generation of reactive oxygen species (ROS).

  • Neurotoxicity: Environmental organotins induce intracellular Ca2+ elevation and glutamate excitotoxicity, leading to behavioral abnormalities and central nervous system damage 3.

  • Endocrine Disruption: TPT acts as a dual agonist for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), severely disturbing steroid biosynthesis 3.

G TPT Triphenyltin (TPT) Exposure Mito Mitochondrial Permeabilization TPT->Mito Disrupts ROS Oxidative Stress (ROS Generation) TPT->ROS Induces CytoC Cytochrome c Release Mito->CytoC ROS->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Thymocyte/Lymphocyte Apoptosis Caspase->Apoptosis Cell Death

Fig 1. Molecular mechanism of triphenyltin-induced immunotoxicity via apoptosis.

Q2: How does the toxicity of bis(triphenyltin) sulfide compare quantitatively to other organotins? A2: The toxicity of organotin compounds follows the general order: R3SnX > R2SnX2 > RSnX3, making triorganotins like TPT the most hazardous 4. Below is a comparative quantitative toxicity summary:

CompoundTest SubjectRouteToxicity ValueTarget Organ/System
Bis(triphenyltin) sulfide Deer MiceOralLD50: 710 mg/kgSystemic / Immune
Triphenyltin Chloride E. coli (Genomic)In vitroTEC50: 0.45 mg/LMetabolic / Immune
Triphenyltin Hydroxide RabbitOralNOAEL: 0.1 mg/kg/dayMaternal / Immune
Tributyltin Oxide (TBTO) TroutAquatic24-h EC50: 30.8 μg/LGills / Liver

(Data synthesized from USDA APHIS 5, INCHEM 6, and ecotoxicology reports 7)

Section 2: Handling Protocols & Risk Reduction (Troubleshooting & Workflows)

Q3: What is the standard protocol for safely transferring and reacting triphenylstannanylium sulfide without exposure? A3: Because organotins are highly toxic by ingestion, inhalation, and skin contact 8, handling must follow strict "basic prudent practices" supplemented by high-acute-toxicity precautions. Triphenylstannanylium sulfide must be handled in an anhydrous, closed system to prevent aerosolization of toxic particulates and to maintain reagent integrity 9.

Step-by-Step Methodology: Anhydrous Schlenk-Line Transfer

  • PPE & Environment Verification: Don double nitrile gloves, a chemical-resistant lab coat, safety goggles, and a face shield. Ensure the chemical fume hood has a certified face velocity and keep the sash as low as possible 10.

    • Causality: Double gloving ensures that if the outer glove is permeated, the inner glove provides a secondary barrier during immediate doffing.

  • Glassware Preparation: Flame-dry all reaction flasks and cool them under an inert atmosphere (Argon or N2).

    • Causality: Moisture can cause organotin reagents to degrade or release hazardous byproducts; anhydrous conditions maintain chemical stability 9.

  • System Purging: Insert a needle connected to an inert gas line through the septum of the reagent vessel to create positive pressure.

    • Self-Validating Check: Observe the oil bubbler on the Schlenk line; a steady bubble rate confirms positive pressure, preventing atmospheric backflow.

  • Syringe Transfer: Using a clean, dry, gas-tight syringe, pierce the septum and slowly withdraw the required volume of bis(triphenyltin) sulfide solution.

  • Reaction Addition: Transfer the reagent to the reaction flask dropwise. Once complete, immediately flush the needle and syringe with toluene or hexanes directly into a dedicated organotin hazardous waste container 9.

Workflow Prep 1. Fume Hood & PPE Verification Purge 2. Inert Gas Purge Prep->Purge Transfer 3. Syringe/Septum Transfer Purge->Transfer React 4. Closed-System Reaction Transfer->React Dispose 5. Segregated Waste React->Dispose

Fig 2. Self-validating closed-system transfer workflow for organotin reagents.

Section 3: Decontamination & Waste Disposal (Troubleshooting)

Q4: How should organotin-contaminated glassware or spills be managed to ensure zero residual toxicity? A4: Organotin residues are persistent and highly toxic to aquatic environments. Standard washing is insufficient. You must chemically convert the active triorganotin species into an inorganic tin compound of low toxicity 11.

Step-by-Step Methodology: Chemical Decontamination of Organotin Residues

  • Initial Solvent Rinse: Rinse all contaminated glassware with a non-polar solvent (e.g., hexanes or toluene) to dissolve residual bis(triphenyltin) sulfide. Collect all rinsate in a dedicated, clearly labeled organotin waste container 9.

  • Acidic Cleavage: Treat the concentrated organotin waste or glassware with a concentrated HCl/HNO3 mixture.

    • Causality: This aggressive acidic treatment cleaves the tin-carbon bonds, generating a tin(IV) complex (e.g., [SnX5(H2O)]H) and destroying the highly toxic triorganotin moiety 11.

  • Sulfide Precipitation: Add thioacetamide·2[H2S] to the acidic reaction mixture.

    • Causality: This forces the formation of SnS2, a highly insoluble and significantly less toxic inorganic tin salt, which precipitates out of the solution 11.

  • Filtration and Disposal: Filter the precipitated SnS2. Dispose of the solid precipitate and the neutralized filtrate as separate hazardous waste streams according to institutional guidelines 8.

References

  • J-Stage. "Molecular Mechanisms of Environmental Organotin Toxicity in Mammals." [Link]

  • USDA APHIS. "Acute oral toxicity and repellency of 933 chemicals to house and deer mice."[Link]

  • INCHEM. "Triphenyltin Compounds (CICADS)." [Link]

  • ResearchGate. "Behavioural, haematological and histological studies on acute toxicity of bis(tri-n-butyltin oxide..." [Link]

  • Stanford University. "Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)."[Link]

  • Del Valle Lab. "Standard Operating Procedures: Organotin reagents." [Link]

  • ACS Publications. "Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis." [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Triphenyltin Chloride vs. Bis(triphenyltin) Sulfide in Advanced Organic Synthesis

As organometallic chemistry continues to evolve, the strategic selection of tin-based reagents is critical for optimizing yield, controlling stereochemistry, and minimizing toxicological risks. Two heavily utilized, yet...

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Author: BenchChem Technical Support Team. Date: April 2026

As organometallic chemistry continues to evolve, the strategic selection of tin-based reagents is critical for optimizing yield, controlling stereochemistry, and minimizing toxicological risks. Two heavily utilized, yet mechanistically distinct, organotin compounds are Triphenyltin chloride (Ph₃SnCl) and Bis(triphenyltin) sulfide ((Ph₃Sn)₂S) .

While Ph₃SnCl serves primarily as a robust Lewis acid and a precursor for radical or anionic tin species[1], (Ph₃Sn)₂S (also known as hexaphenyldistannathiane) functions as a highly specialized sulfur-transfer agent, particularly in the synthesis of sulfur heterocycles[2]. This guide provides an objective, data-driven comparison of their physicochemical properties, reactivity profiles, and field-validated experimental workflows to assist researchers and drug development professionals in reagent selection.

Physicochemical Profiling & Structural Data

Understanding the physical properties of these reagents is the first step in predicting their behavior in solution. Ph₃SnCl is a monomeric, highly electrophilic species, whereas (Ph₃Sn)₂S features a Sn-S-Sn linkage that requires specific activation (typically via Lewis acids like BCl₃) to unleash its sulfurating potential[3].

Table 1: Quantitative Comparison of Physical Properties
PropertyTriphenyltin Chloride (Ph₃SnCl)Bis(triphenyltin) Sulfide ((Ph₃Sn)₂S)
Chemical Formula C₁₈H₁₅ClSnC₃₆H₃₀SSn₂
Molar Mass 385.47 g/mol [4]732.11 g/mol [2]
Appearance Colorless to white crystalline solid[1]White to off-white solid
Melting Point 106–108 °C[1]141–143 °C[2]
Boiling Point 240 °C[1]Decomposes before boiling
Aqueous Solubility ~40 mg/L at 20 °C (Slowly hydrolyzes)[4]Insoluble
Organic Solubility High (Dichloromethane, THF, Benzene)High (Dichloromethane, THF)
Primary Synthetic Role Electrophile, Radical/Anion PrecursorSulfur-transfer agent, Thionation

Mechanistic Reactivity Comparison

The divergence in application between these two compounds stems directly from their electronic structures.

Triphenyltin Chloride possesses a highly polarized Sn-Cl bond. It is readily attacked by nucleophiles (e.g., Grignard reagents, amines, thiols) to form new Sn-C or Sn-heteroatom bonds. Furthermore, under controlled electrochemical reduction, Ph₃SnCl undergoes a two-electron reduction to generate the highly reactive triphenyltin anion (Ph₃Sn⁻), which rapidly dimerizes to hexaphenylditin or initiates radical chain reactions[5].

Bis(triphenyltin) Sulfide , in contrast, is relatively inert toward standard electrophiles due to the steric shielding of the six phenyl rings around the central sulfur atom. However, when paired with a strong, oxophilic Lewis acid such as Boron Trichloride (BCl₃), it undergoes a rapid transmetalation. This in situ generation of a boron-sulfide intermediate creates a potent thionating agent capable of converting 1,4-diketones into thiophenes with high efficiency[3].

Reactivity_Pathways Ph3SnCl Triphenyltin Chloride (Ph3SnCl) Radical Ph3Sn• Radical / Anion (via Electroreduction) Ph3SnCl->Radical + e- (Electrolysis) Lewis Lewis Acid / Precursor (Nucleophilic Substitution) Ph3SnCl->Lewis + Nu- Ph3Sn2S Bis(triphenyltin) Sulfide ((Ph3Sn)2S) Thionation Sulfur Transfer Agent (with BCl3) Ph3Sn2S->Thionation + BCl3 Thiophene Thiophene Synthesis (from 1,4-diketones) Thionation->Thiophene + 1,4-Diketone

Reactivity pathways of Ph3SnCl and (Ph3Sn)2S in organic synthesis.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the choice of solvents, electrolytes, and physical setups is explicitly detailed to guarantee reproducibility.

Protocol A: Electrochemical Generation of Triphenyltin Anion from Ph₃SnCl[5]

Objective: Generate Ph₃Sn⁻ for subsequent radical chain initiation or dimerization, avoiding chemical reductants that complicate purification.

Causality & Setup:

  • H-Type Divided Cell: Crucial for preventing the newly formed Ph₃Sn⁻ anion at the cathode from migrating to the anode and undergoing premature oxidation.

  • Electrolyte (Et₄NOTs in DMF): Tetraethylammonium tosylate provides high ionic conductivity in N,N-Dimethylformamide (DMF) while maintaining an inert electrochemical window at the highly negative reduction potentials required for Sn-Cl bond cleavage.

Step-by-Step Methodology:

  • Cell Preparation: Assemble an H-type divided cell fitted with a Platinum anode (1.5 × 2 cm²) and a Lead cathode (1.5 × 2 cm²).

  • Electrolyte Charging: Dissolve Et₄NOTs (250 mg, ~0.83 mmol) in 7 mL of anhydrous DMF. Charge both the anodic and cathodic compartments with this solution.

  • Substrate Addition: Add Ph₃SnCl (300 mg, 0.78 mmol) exclusively to the cathodic compartment.

  • Electrolysis: Apply a constant current density of 3.3 mA/cm² with vigorous magnetic stirring at room temperature.

  • Validation Check: Monitor the reaction via Cyclic Voltammetry (CV). The disappearance of the reduction peak for Ph₃SnCl indicates completion.

  • Workup: After passing 1.2 F/mol of electricity, pour the catholyte into distilled water. Extract with a 1:1 mixture of CH₂Cl₂/hexane. Causality: The mixed solvent system forces the highly polar Et₄NOTs into the aqueous phase while efficiently extracting the non-polar hexaphenylditin dimer.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Electroreduction_Workflow Step1 Cell Setup H-type divided cell Step2 Electrolyte Et4NOTs in DMF Step1->Step2 Step3 Substrate Ph3SnCl (Cathodic) Step2->Step3 Step4 Electrolysis 3.3 mA/cm2 Step3->Step4 Step5 Product Ph3Sn- Anion Step4->Step5

Step-by-step electrochemical reduction workflow for Ph3SnCl.
Protocol B: Thionation of 1,4-Diketones using (Ph₃Sn)₂S and BCl₃[3]

Objective: Convert 1,4-diketones to substituted thiophenes using a mild, in situ generated sulfurating agent.

Causality & Setup:

  • BCl₃ Activation: (Ph₃Sn)₂S alone will not react with ketones. BCl₃ acts as a powerful Lewis acid, cleaving the Sn-S bond to form a highly reactive boron-sulfide species that rapidly attacks the carbonyl carbon.

  • Solvent (Dichloromethane): A non-coordinating solvent must be used. Ethereal solvents (like THF) would form strong Lewis acid-base adducts with BCl₃, quenching the reagent before thionation can occur.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 1,4-diketone (1.0 mmol) and (Ph₃Sn)₂S (1.1 mmol) in 15 mL of anhydrous CH₂Cl₂.

  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • BCl₃ Addition: Dropwise, add a 1.0 M solution of BCl₃ in CH₂Cl₂ (1.2 mmol) via syringe over 5 minutes. Validation Check: A distinct color change (often to pale yellow/orange) indicates the formation of the active boron-sulfide intermediate.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Hexane/EtOAc).

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize residual BCl₃ and boron byproducts.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry the combined organics over MgSO₄, and purify the resulting thiophene via silica gel flash chromatography.

Toxicity, Handling, and Environmental Impact

Both Ph₃SnCl and (Ph₃Sn)₂S require stringent safety protocols. Organotin compounds are highly lipophilic and readily absorb through the skin, leading to severe systemic toxicity[6],[4].

  • Endocrine Disruption: Triphenyltin compounds are documented endocrine disruptors. Studies have shown that Ph₃SnCl delays Leydig cell maturation and significantly reduces serum testosterone levels in mammalian models at doses as low as 0.5 mg/kg[7].

  • Environmental Hazard: Historically used as marine antifouling agents, triphenyltin derivatives are persistent organic pollutants (POPs) that cause severe long-term damage to aquatic ecosystems, leading to global restrictions on their industrial use[8],[9].

  • Handling: All procedures must be conducted in a certified chemical fume hood. Personnel must wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat. In the event of dermal exposure, immediate decontamination is required, as dermal absorption can lead to renal failure and central nervous system depression[6].

References

  • Triphenyltin chloride - Wikipedia . Wikipedia. [Link]

  • Electrogeneration of Triphenyltin Radical, Anion, and Cation. Electrochemical Initiation of Tin Hydride-Promoted Radical Chain Reactions . The Journal of Organic Chemistry - ACS Publications.[Link]

  • Triphenyltin Chloride Delays Leydig Cell Maturation During Puberty in Rats . PMC - NIH.[Link]

  • Triphenyltin Compounds (CICADS) . INCHEM.[Link]

  • Triphenyltin Chloride | CID 12540 . PubChem.[Link]

  • Triphenyltin - Environmental Impact . Naturvårdsverket. [Link]

  • 1,1,1,3,3,3-Hexaphenyldistannathiane . CAS Common Chemistry.[Link]

  • Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride . The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Thermal Stability Analysis of Organotin Sulfides

Introduction: The Critical Role of Thermal Stability in Organotin Sulfide Applications Organotin sulfides are a versatile class of organometallic compounds characterized by at least one covalent bond between tin (Sn) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermal Stability in Organotin Sulfide Applications

Organotin sulfides are a versatile class of organometallic compounds characterized by at least one covalent bond between tin (Sn) and sulfur (S).[1] Their molecular architecture, which can be finely tuned by modifying the organic substituents (R groups) on the tin atom and the nature of the sulfur-containing ligand, gives rise to a wide array of applications. They are extensively used as highly effective thermal stabilizers for poly(vinyl chloride) (PVC), where they prevent polymer degradation during high-temperature processing by scavenging HCl and substituting labile chlorine atoms.[2][3][4] Furthermore, their controlled thermal decomposition makes them valuable single-source precursors for the synthesis of functional tin sulfide (SnS, SnS₂, Sn₂S₃) nanoparticles, which are promising materials for applications in photovoltaics and semiconductors.[5][6][7]

The efficacy and suitability of an organotin sulfide for a specific application are fundamentally dictated by its thermal stability. For a PVC stabilizer, it must withstand processing temperatures without premature decomposition, whereas for a nanoparticle precursor, its decomposition profile must be sharp and occur at a predictable temperature to ensure phase-pure synthesis.[5][8]

This guide provides a comprehensive framework for the comparative thermal stability analysis of organotin sulfides. We will delve into the core analytical techniques, present detailed experimental protocols, and discuss the key structure-stability relationships that govern their decomposition behavior. This content is designed for researchers, materials scientists, and drug development professionals seeking to understand and harness the thermal properties of these important compounds.

Pillar 1: Foundational Principles of Thermal Analysis

To comparatively assess thermal stability, two techniques are paramount: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, provides quantitative information on decomposition temperatures, the number of decomposition steps, and the composition of the final residue.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as melting, crystallization, and decomposition, providing crucial thermodynamic data.

When used in tandem, TGA and DSC offer a powerful, holistic view of a compound's thermal behavior.[9]

Pillar 2: A Validated Workflow for Comparative Analysis

A rigorous comparative analysis hinges on a systematic and reproducible workflow. The following diagram and protocols outline a self-validating system for generating high-quality, comparable data.

Workflow_for_Thermal_Analysis cluster_0 Phase 1: Sample Preparation & Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation & Comparison Synthesis Synthesis of Organotin Sulfides (e.g., R2SnL2) Characterization Structural Confirmation (FT-IR, NMR, Elemental Analysis) Synthesis->Characterization Verify Structure Purity Purity Assessment Characterization->Purity Confirm Homogeneity TGA Thermogravimetric Analysis (TGA) Purity->TGA Analyze Sample DSC Differential Scanning Calorimetry (DSC) Purity->DSC Analyze Sample Parameters Extract Key Parameters (T_onset, T_peak, Δm, ΔH) TGA->Parameters Generate Thermogram DSC->Parameters Generate Thermogram Comparison Tabulate & Compare Data Parameters->Comparison Mechanism Elucidate Structure-Stability Relationships & Mechanisms Comparison->Mechanism

Caption: A validated workflow for the comparative thermal analysis of organotin sulfides.

Detailed Experimental Protocol: TGA & DSC Analysis

This protocol provides a standardized method for analyzing organotin sulfide samples. Adhering to identical conditions is crucial for generating directly comparable data.

1. Instrument Preparation & Calibration:

  • Ensure the TGA and DSC instruments are calibrated according to the manufacturer's specifications. For TGA, mass and temperature calibration (using certified reference materials like calcium oxalate and indium) is critical. For DSC, temperature and enthalpy calibration (using high-purity indium) is required.

2. Sample Preparation:

  • Causality: A small, uniform sample mass is essential to ensure even heat distribution and prevent thermal gradients within the sample, which could skew decomposition temperatures.

  • Accurately weigh 3-5 mg of the finely ground organotin sulfide powder into a clean, tared TGA/DSC crucible (typically alumina or platinum).

  • Record the exact mass to four decimal places.

3. TGA Analysis Parameters:

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes before the run and maintain the flow throughout the experiment.

    • Expertise: A nitrogen atmosphere is used to study the intrinsic thermal stability of the compound by preventing oxidative side reactions. For specific application studies, such as PVC stabilization, an air atmosphere might be chosen to simulate processing conditions.[5]

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 700 °C at a constant heating rate of 10 °C/min.

    • Expertise: A heating rate of 10 °C/min is a widely accepted standard that provides a good balance between resolution of thermal events and experimental time.[10] Faster rates can shift decomposition temperatures higher, while slower rates may not be practical.

  • Data Collection: Record mass loss (%) as a function of temperature (°C).

4. DSC Analysis Parameters:

  • Atmosphere: Use the same atmosphere (nitrogen) and flow rate as in the TGA analysis for direct correlation of thermal events.

  • Heating Program: Use the identical heating program as the TGA run (30 °C to 700 °C at 10 °C/min) to allow for overlaying and direct comparison of the data.

  • Data Collection: Record heat flow (mW) as a function of temperature (°C).

5. Data Analysis:

  • From the TGA curve, determine:

    • T_onset: The onset temperature of decomposition, often calculated by the tangent method, representing the initial point of significant mass loss.

    • Mass loss (Δm) for each distinct decomposition step.

    • Final residue mass (%) at the end of the experiment.

  • From the DSC curve, determine:

    • Peak temperatures for any endothermic or exothermic events.

    • Enthalpy change (ΔH) for decomposition events by integrating the peak area.

Pillar 3: Comparative Analysis & Structure-Stability Relationships

The thermal stability of an organotin sulfide is not an intrinsic constant but is profoundly influenced by its molecular structure. The two primary factors are the nature of the organic (R) groups bonded to tin and the coordination mode of the sulfur-containing ligand.

Case Study: Influence of Organic Substituents on Dialkyltin(IV) vs. Diphenyltin(IV) Dithiocarbamates

Dithiocarbamates are a well-studied class of sulfur-containing ligands that form stable chelate structures with organotin moieties.[10] A comparison between dialkyltin (e.g., dibutyltin) and diphenyltin analogues reveals clear stability trends.

Dithiocarbamate_Structure cluster_0 General Structure of R2Sn(S2CNR'2)2 Sn Sn R1 Sn->R1 R2 Sn->R2 S1 Sn->S1 S2 Sn->S2 Chelation S3 Sn->S3 S4 Sn->S4 Chelation C1 S1->C1 S2->C1 N1 C1->N1 R3 N1->R3 R4 N1->R4 C2 S3->C2 S4->C2 N2 C2->N2 R5 N2->R5 R6 N2->R6

Caption: Bidentate chelation of dithiocarbamate ligands to a diorganotin(IV) center.

Comparative Data Summary

Compound ClassR GroupTypical T_onset (°C)Decomposition StepsFinal Residue (in N₂)
Diorganotin(IV) DithiocarbamateDibutyl (C₄H₉)~250 - 280 °COften single or two overlapping stepsTin Sulfide (SnS)[6]
Diorganotin(IV) DithiocarbamateDiphenyl (C₆H₅)~280 - 320 °COften multi-stepTin Sulfide (SnS/SnS₂)[10]

Discussion of Causality:

  • Electronic Effects: The phenyl group is more electron-withdrawing than the butyl group. This can influence the electron density at the tin center and modulate the strength of the Sn-S bonds. However, the primary factor is often the Sn-C bond strength. The Sn-Phenyl bond is generally stronger and more thermally robust than the Sn-Alkyl bond. The decomposition often initiates with the cleavage of the weaker Sn-C bond.

  • Decomposition Mechanism: The thermal decomposition of organotin dithiocarbamates is complex but typically proceeds through the loss of the organic R groups and the fragmentation of the dithiocarbamate ligand.[6][10] The process can involve the formation of isothiocyanates and other volatile byproducts. The higher thermal stability of diphenyltin derivatives suggests that the initial Sn-C bond scission requires more energy. The final residue is typically a phase of tin sulfide, the exact stoichiometry of which (SnS vs. SnS₂) can depend on the precursor and decomposition conditions.[6][10] For instance, some studies show that thermolysis of certain dithiocarbamate complexes yields SnS, while others can produce SnS₂ under different conditions.[6]

Conclusion and Future Outlook

This guide has established a comprehensive framework for the comparative thermal analysis of organotin sulfides, grounding experimental protocols in scientific causality and linking molecular structure to thermal stability. The data clearly indicates that aryl-substituted organotin sulfides, such as diphenyltin derivatives, generally exhibit higher thermal stability compared to their alkyl counterparts, a factor attributable to the greater strength of the Sn-C aryl bond.

Understanding these structure-stability relationships is paramount for the rational design of new materials. For PVC stabilization, a compound with high thermal stability is desirable to ensure it survives processing.[11] Conversely, for nanoparticle synthesis, a precursor with a lower, well-defined decomposition temperature may be preferred to enable energy-efficient and controlled material formation.[5] By applying the systematic workflow presented herein, researchers can generate reliable, comparative data to guide the selection and development of organotin sulfides for their target applications.

References

  • Thermal decomposition of sulfur-containing organotin molecular precursors to produce phase-pure SnS. Physical Chemistry Chemical Physics (RSC Publishing).

  • Comparative Thermal Stability of Organotin Hydroxides: A Guide for Researchers. Benchchem.

  • Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. MDPI, Molecules, 2018.

  • Synthesis, characterization and the use of organotin(IV) dithiocarbamate complexes as precursor to tin sulfide nanoparticles by heat up approach. ResearchGate.

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